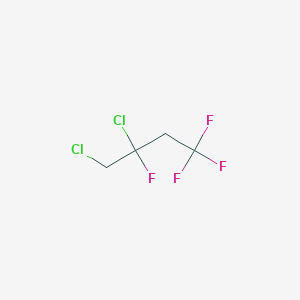
3,4-Dichloro-1,1,1,3-tetrafluorobutane
Overview
Description
3,4-Dichloro-1,1,1,3-tetrafluorobutane is a chemical compound with the molecular formula C4H4Cl2F4 . It has a molecular weight of 198.97 . The IUPAC name for this compound is 3,4-dichloro-1,1,1,3-tetrafluorobutane .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-1,1,1,3-tetrafluorobutane consists of a butane backbone with two chlorine atoms and four fluorine atoms attached. The InChI code for this compound is 1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 .Scientific Research Applications
Catalyst Research
- Dehydrohalogenation Catalysis: 3,4-Dichloro-1,1,1,3-tetrafluorobutane has been employed in studies investigating dehydrochlorination and dehydrofluorination reactions using nanoscopic metal fluorides like AlF3 and BaF2 as catalysts. This research has led to the development of selective catalysts for both dehydrofluorination and dehydrochlorination on the same substrate (Teinz et al., 2011).
Chemical Synthesis
- Synthesis of Fluorinated Compounds: The compound has been used in the synthesis of fluorinated butanolides and butenolides, serving as a starting material in complex multi-step synthetic processes (Paleta et al., 2000).
- Halogenated Enolate Formation: It has been used in detrifluoroacetylative processes to generate halogenated enolates, providing practical access to perhalogenated ketones and alkenes (Balaraman et al., 2016).
Nuclear Magnetic Resonance (NMR) Studies
- NMR Parameter Investigations: The compound's derivatives have been studied using NMR to understand the solvent effects on proton and fluorine chemical shifts and coupling constants, providing valuable structural information (Shapiro et al., 1973).
Reaction Mechanism Exploration
- Fluorination Mechanisms: Research on the fluorination of various substrates using compounds like 3,4-Dichloro-1,1,1,3-tetrafluorobutane helps in understanding the mechanisms of fluorination reactions (Burdon et al., 1971).
Crystallography and Material Science
- X-ray Diffraction Studies: The compound has been used in X-ray diffraction investigations to study the influence of intramolecular interactions on the packing of molecules in crystals (Fedorov et al., 1992).
- Preparation of Fluorinated Derivatives: The compound is integral in preparing a variety of fluorinated derivatives, which have potential applications in material science and photonic devices (Biju et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3,4-dichloro-1,1,1,3-tetrafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLHNHAHGITUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681077 | |
| Record name | 3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
CAS RN |
1227947-61-6 | |
| Record name | 3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



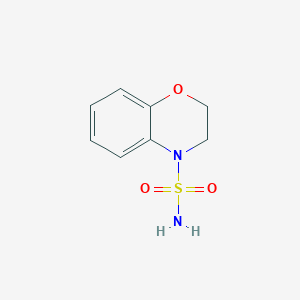
![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)

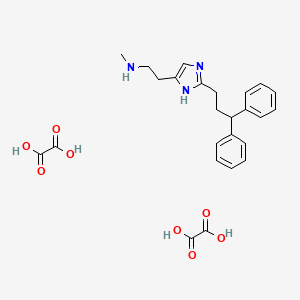
![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)
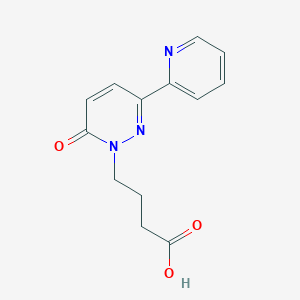

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
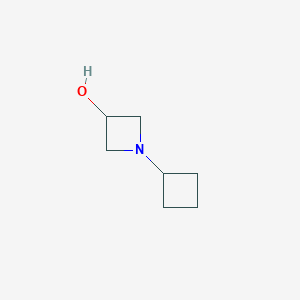
![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)